

Application Notes and Protocols for Dissolving WS5 for In Vitro Assays

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Compound of Interest

Compound Name: WS5

Cat. No.: B8803407

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Introduction

WS5 (CAS Number: 68489-14-5), also known as N-[[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester, is a synthetic cooling agent and a derivative of menthol.[1][2] It is recognized as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily responsible for the sensation of cold.[3] The activation of TRPM8 channels by agonists like **WS5** leads to an influx of cations, primarily Ca²⁺, which triggers a cascade of intracellular signaling events.[4][5] This property makes **WS5** a valuable tool for studying TRPM8 function and a potential therapeutic agent for conditions involving this channel, such as gastrointestinal disorders and abdominal pain.[6][7]

These application notes provide a detailed protocol for the solubilization and use of **WS5** in various in vitro assays to ensure reliable and reproducible results.

Data Presentation

A summary of the physicochemical properties and recommended concentrations for **WS5** is provided in the table below for easy reference.

Parameter	Value	Reference
CAS Number	68489-14-5	[1][8]
Molecular Formula	C ₁₅ H ₂₇ NO ₃	[1][7]
Molecular Weight	269.38 g/mol	[7]
Appearance	White to off-white solid	[7]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[1][6]
EC ₅₀ (TRPM8 activation)	84 µM (in <i>Xenopus</i> oocyte expression system)	[3]
Recommended Stock Solution Solvent	Dimethyl Sulfoxide (DMSO)	
Recommended Stock Solution Concentration	10 mM - 50 mM	
Recommended Final Assay Concentration Range	1 µM - 100 µM	

Experimental Protocols

Preparation of WS5 Stock Solution

Materials:

- **WS5** solid powder (purity ≥98%)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Equilibration: Allow the vial containing **WS5** powder to reach room temperature before opening to prevent moisture condensation.
- Weighing: Accurately weigh the desired amount of **WS5** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.69 mg of **WS5**.
 - Calculation: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - Example: $10 \text{ mmol/L} \times 0.001 \text{ L} \times 269.38 \text{ g/mol} = 2.69 \text{ mg}$
- Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed **WS5** powder.
- Mixing: Vortex the solution thoroughly until the **WS5** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions for In Vitro Assays

Materials:

- **WS5** stock solution (e.g., 10 mM in DMSO)
- Appropriate aqueous buffer or cell culture medium for your specific assay (e.g., Hanks' Balanced Salt Solution (HBSS), Dulbecco's Modified Eagle Medium (DMEM))

Procedure:

- Serial Dilution: Perform serial dilutions of the **WS5** stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
- Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **WS5** used in the experiment. This is crucial to account for

any effects of the solvent on the assay. The final DMSO concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

- Immediate Use: Prepare working solutions fresh for each experiment and use them immediately to ensure stability and prevent precipitation.

Example In Vitro Assay: Calcium Influx Assay in TRPM8-Expressing Cells

This protocol describes a common method to assess the agonist activity of **WS5** on TRPM8 channels using a fluorescent calcium indicator.

Materials:

- HEK293 cells stably expressing human TRPM8 (or another suitable cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fluo-4 AM or another suitable calcium-sensitive dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- **WS5** working solutions
- Positive control (e.g., Menthol or Icilin)
- Vehicle control (DMSO in buffer)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader with automated injection capabilities

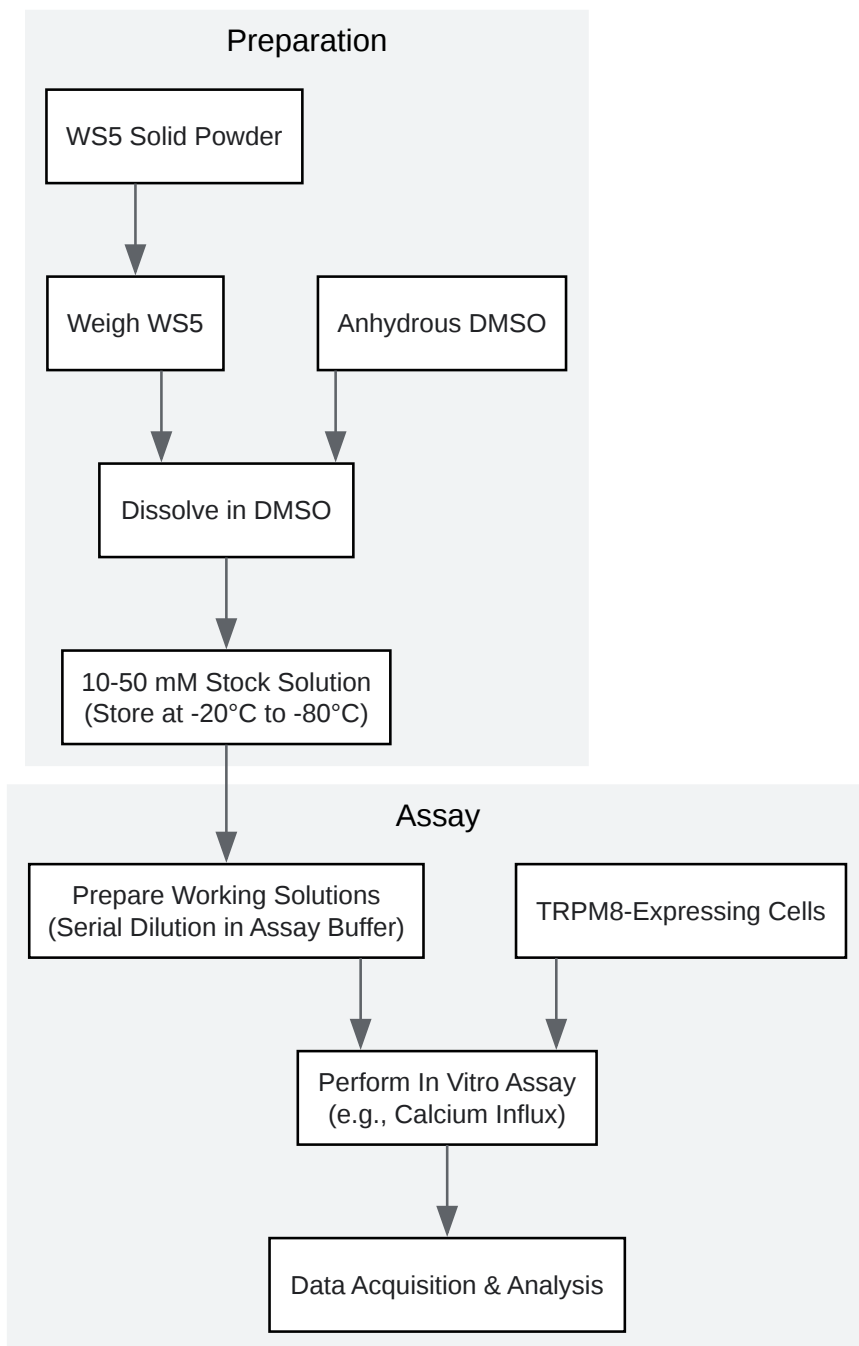
Procedure:

- Cell Seeding: Seed the TRPM8-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere and grow overnight.

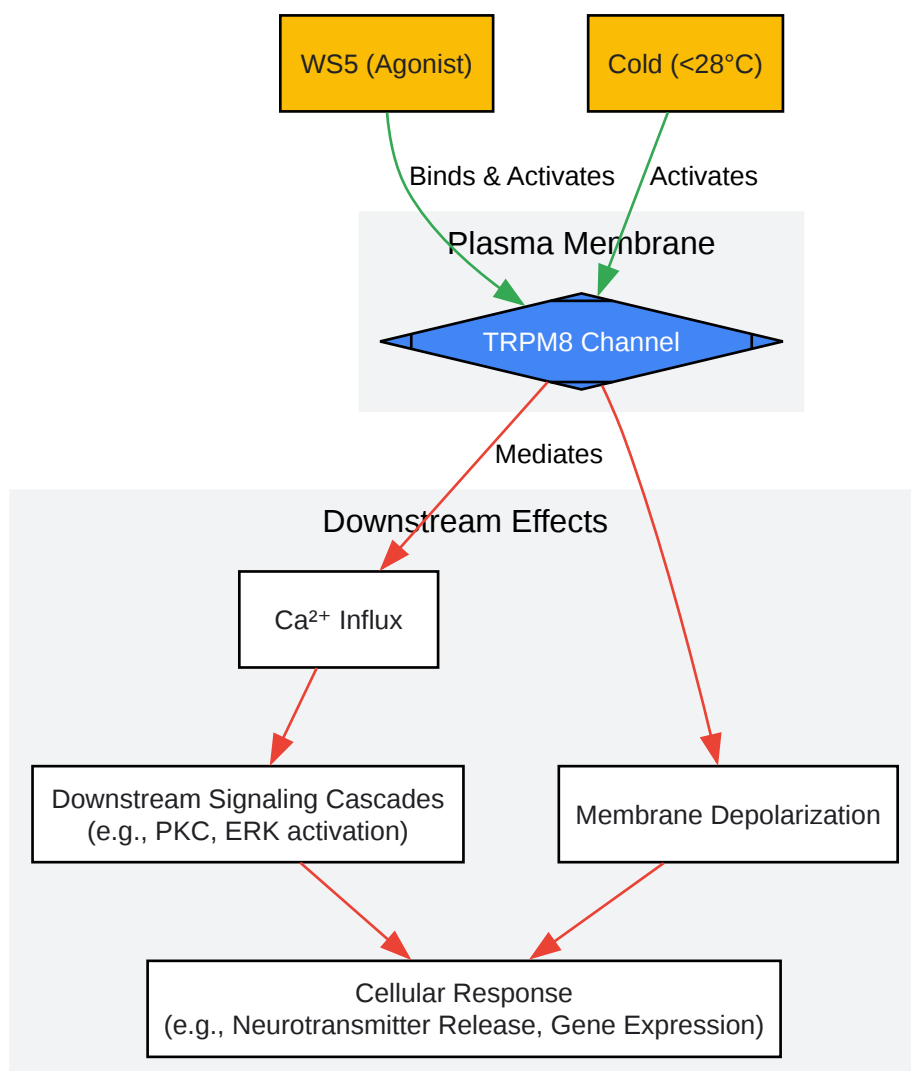
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (typically 2-5 μM) and Pluronic F-127 (0.02%) in HBSS.
 - Remove the cell culture medium and wash the cells once with HBSS.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
- Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
- Baseline Fluorescence Measurement: Add fresh HBSS to each well and place the plate in the fluorescence microplate reader. Measure the baseline fluorescence for a short period before adding the compounds.
- Compound Addition:
 - Set the plate reader to automatically inject the **WS5** working solutions, positive control, and vehicle control into the respective wells.
 - Continue to measure the fluorescence intensity over time to record the calcium influx triggered by the compounds.
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
 - Normalize the response to the baseline fluorescence ($\Delta F/F_0$).
 - Plot the normalized fluorescence response against the concentration of **WS5** to generate a dose-response curve and calculate the EC_{50} value.

Visualizations

Experimental Workflow for WS5 In Vitro Assays

[Click to download full resolution via product page](#)Caption: Workflow for preparing **WS5** for in vitro assays.

TRPM8 Signaling Pathway



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Caption: Simplified TRPM8 signaling pathway upon activation.

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